1-(3-Bromoprop-1-yn-1-yl)-4-nitrobenzene
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Overview
Description
1-(3-Bromoprop-1-yn-1-yl)-4-nitrobenzene is an organic compound characterized by a bromine atom attached to a propynyl group, which is further connected to a nitrobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromoprop-1-yn-1-yl)-4-nitrobenzene can be synthesized through a multi-step process. One common method involves the bromination of propargyl alcohol using phosphorus tribromide (PBr3) to produce propargyl bromide. This intermediate is then reacted with 4-nitrobenzene under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to minimize by-products and ensure the safety of the operation .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromoprop-1-yn-1-yl)-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of azides or thiols.
Reduction: Formation of 1-(3-Aminoprop-1-yn-1-yl)-4-nitrobenzene.
Oxidation: Formation of carboxylic acids or aldehydes.
Scientific Research Applications
1-(3-Bromoprop-1-yn-1-yl)-4-nitrobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromine and nitro groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 1-(3-Bromoprop-1-yn-1-yl)-4-nitrobenzene involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This reactivity is leveraged in various synthetic applications. Additionally, the nitro group can participate in redox reactions, influencing the compound’s behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
Propargyl Bromide: Similar in structure but lacks the nitrobenzene ring.
3-Bromo-1-trimethylsilyl-1-propyne: Contains a trimethylsilyl group instead of a nitrobenzene ring.
1-(3-Bromoprop-1-yn-1-yl)-4-fluorobenzene: Similar structure but with a fluorine atom instead of a nitro group.
Uniqueness
The combination of these functional groups makes it a versatile compound for synthetic and research purposes .
Properties
CAS No. |
61266-34-0 |
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Molecular Formula |
C9H6BrNO2 |
Molecular Weight |
240.05 g/mol |
IUPAC Name |
1-(3-bromoprop-1-ynyl)-4-nitrobenzene |
InChI |
InChI=1S/C9H6BrNO2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h3-6H,7H2 |
InChI Key |
GVDGXGDWXLRQLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CCBr)[N+](=O)[O-] |
Origin of Product |
United States |
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